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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543 Get Quote

This guide provides a comprehensive technical overview of the solubility profile of Tetrahydrofuran-2-carboxamide. Designed for

researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical

experimental insights to deliver a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary
Tetrahydrofuran-2-carboxamide is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring and a primary

carboxamide functional group. Its molecular structure, combining a polar ether moiety and a hydrogen-bonding-capable amide group,

dictates a nuanced solubility profile. This guide elucidates the expected solubility in aqueous and organic solvents, explores the influence

of temperature and pH, and provides robust experimental protocols for empirical solubility determination. Understanding these

characteristics is paramount for applications ranging from synthetic chemistry to pharmaceutical formulation, where bioavailability and

process efficiency are critical.

Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. Tetrahydrofuran-2-carboxamide (Molar Mass: 115.13 g/mol

) possesses key features that govern its interaction with various solvents.

Tetrahydrofuran (THF) Ring: The cyclic ether component introduces polarity due to the oxygen heteroatom and allows for hydrogen

bond acceptance. The THF moiety itself is water-miscible.[1][2]

Primary Carboxamide Group (-CONH₂): This functional group is highly polar and can act as both a hydrogen bond donor (via the N-H

bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The presence of this group

significantly contributes to its solubility in polar protic solvents.

Chirality: The molecule exists as enantiomers. The (S)-(-) enantiomer is a solid with a melting point of 82-86 °C.

Table 1: Key Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide

Property Value Source

Molecular Formula C₅H₉NO₂

Molecular Weight 115.13 g/mol

Melting Point 82-86 °C

Appearance Solid

Chirality Exists as (S) and (R) enantiomers
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Solubility Profile: A Comprehensive Analysis
While extensive quantitative solubility data for Tetrahydrofuran-2-carboxamide is not widely published, a robust qualitative and semi-

quantitative profile can be constructed based on its structural features and established principles of organic chemistry.

Aqueous Solubility
Tetrahydrofuran-2-carboxamide is expected to be readily soluble in water. This is supported by the general rule that amides with five or

fewer carbon atoms are water-soluble.[5] The molecule's ability to form multiple hydrogen bonds with water, through both the amide

group and the ether oxygen, facilitates its dissolution. Furthermore, supplier data for (S)-(-)-Tetrahydrofuran-2-carboxamide specifies its

optical activity at a concentration of 1 g in water, indicating a solubility of at least 10 g/L.

Organic Solvent Solubility
The solubility in organic solvents is dictated by the principle of "like dissolves like."

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents due to their ability to engage in hydrogen

bonding with the carboxamide group.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Good solubility is expected. These solvents can act as hydrogen

bond acceptors, interacting favorably with the N-H protons of the amide.

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the carboxamide group and the ether

linkage are not well-solvated by non-polar solvents.

Table 2: Predicted Solubility of Tetrahydrofuran-2-carboxamide in Common Solvents at Ambient Temperature

Solvent Class Example Solvent Predicted Solubility Rationale

Polar Protic Water Soluble (≥ 10 g/L)
Hydrogen bonding with amide

and ether groups.[5]

Ethanol Highly Soluble
Strong hydrogen bonding

interactions.

Polar Aprotic Acetone Soluble
Dipole-dipole interactions and

hydrogen bond acceptance.

Dichloromethane Moderately Soluble
Can interact with the polar

regions of the molecule.

Non-Polar Hexane Sparingly Soluble / Insoluble Mismatch in polarity.

graph SolubilityProfile {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

THFC [label="Tetrahydrofuran-2-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PolarProtic [label="Polar Protic\n(e.g., Water, Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

PolarAprotic [label="Polar Aprotic\n(e.g., Acetone, DCM)", fillcolor="#FBBC05", fontcolor="#202124"];

NonPolar [label="Non-Polar\n(e.g., Hexane)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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// Edges

THFC -> PolarProtic [label="High Solubility\n(H-Bonding)"];

THFC -> PolarAprotic [label="Good Solubility\n(Dipole-Dipole)"];

THFC -> NonPolar [label="Low Solubility\n(Polarity Mismatch)"];

}

Caption: Predicted solubility of Tetrahydrofuran-2-carboxamide.

Influence of Environmental Factors
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according

to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. The extent of this effect is dependent

on the enthalpy of solution. For amides, elevated temperatures generally enhance the rate and extent of dissolution.[3] However, it is

crucial to consider the thermal stability of the compound, as prolonged exposure to high temperatures could lead to degradation.

Effect of pH
The solubility of Tetrahydrofuran-2-carboxamide is not expected to be significantly affected by pH within a moderate range (pH 3-10).

As a primary amide, it is a very weak base and an even weaker acid. Therefore, it will not readily protonate or deprotonate in aqueous

solutions of varying pH. However, at extreme pH values (highly acidic or highly basic), hydrolysis of the amide bond to the corresponding

carboxylic acid and ammonia can occur, particularly at elevated temperatures.[6] This chemical transformation would, in turn, alter the

solubility profile of the species in solution.

Experimental Determination of Solubility
For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for

this purpose.

Shake-Flask Method (OECD Guideline 105)
This is a standard and widely accepted method for determining the water solubility of a compound.

Protocol:

Preparation of Saturated Solution: Add an excess amount of Tetrahydrofuran-2-carboxamide to a known volume of the chosen

solvent (e.g., water, ethanol) in a flask.

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached. A thermostatically controlled shaker bath is ideal.

Phase Separation: Allow the solution to stand at the same constant temperature until the undissolved solid has settled. Centrifugation

can be used to expedite this process.

Sampling: Carefully extract a known volume of the clear supernatant.

Quantification: Analyze the concentration of Tetrahydrofuran-2-carboxamide in the supernatant using a suitable analytical technique,

such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

Calculation: The solubility is calculated from the measured concentration in the saturated solution.
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Caption: Workflow for experimental solubility determination.

Predictive Models for Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. These models typically use the

compound's 2D structure to predict properties like logS (the logarithm of the aqueous solubility). Various algorithms, such as those based

on quantitative structure-property relationships (QSPR), can be employed. While these predictions are valuable for initial screening, they

should be confirmed experimentally for critical applications.

Conclusion
Tetrahydrofuran-2-carboxamide exhibits a solubility profile dominated by its polar functional groups. It is predicted to be soluble in

water and other polar solvents, with limited solubility in non-polar media. The solubility is likely to increase with temperature, while being

relatively insensitive to pH changes under moderate conditions. For precise applications, especially in drug development and formulation,

the experimental determination of its solubility in relevant solvent systems is strongly recommended. This guide provides the foundational

knowledge and practical protocols to effectively characterize and utilize the solubility properties of this versatile compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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